Home > Products > Screening Compounds P21760 > Teriparatide acetate hydrate
Teriparatide acetate hydrate - 52232-67-4

Teriparatide acetate hydrate

Catalog Number: EVT-242342
CAS Number: 52232-67-4
Molecular Formula: C181H291N55O51S2
Molecular Weight: 4118 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teriparatide acetate hydrate is a synthetic peptide representing the biologically active N-terminal fragment (1-34) of human parathyroid hormone (PTH). [] It is commonly employed in scientific research as a model compound to study the effects of PTH on bone metabolism and other physiological processes. []

Future Directions
  • Optimizing Delivery Methods: Exploring alternative drug delivery strategies for enhanced patient compliance and therapeutic efficacy. [, ]

Teriparatide Acetate Salt

Compound Description: Teriparatide acetate salt is a synthetic peptide consisting of the 1-34 amino acid sequence of human parathyroid hormone (PTH). [] As a salt form of teriparatide, it possesses similar biological activity to the parent peptide, acting as a bone anabolic agent used in the treatment of osteoporosis. [, ]

[125I]-[Nle8,18,Tyr34]-hPTH(1-34)

Compound Description: [125I]-[Nle8,18,Tyr34]-hPTH(1-34) is a radiolabeled bioactive analog of human parathyroid hormone (hPTH). [] It is structurally similar to teriparatide acetate hydrate, incorporating the biologically active 1-34 amino acid sequence of hPTH. The modifications at positions 8, 18, and 34 (substitution of methionine with norleucine and addition of tyrosine) and the radioactive iodine-125 isotope allow for tracking and studying the pharmacokinetics and metabolism of the peptide.

Overview

Teriparatide acetate hydrate is a synthetic peptide that mimics the action of parathyroid hormone, specifically the first 34 amino acids of human parathyroid hormone. It is primarily used in the treatment of osteoporosis, particularly in postmenopausal women and men at high risk of fracture. Teriparatide promotes bone formation and increases bone mineral density by stimulating osteoblast activity.

Source

Teriparatide is a recombinant form of parathyroid hormone, produced using recombinant DNA technology. The compound is derived from the human parathyroid hormone, which is naturally secreted by the parathyroid glands to regulate calcium levels in the body.

Classification

Teriparatide belongs to a class of medications known as anabolic agents. It is classified as a bone-building agent and is used in endocrine therapy for osteoporosis.

Synthesis Analysis

Methods

The synthesis of Teriparatide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides. The process begins with a solid support, onto which the first amino acid is attached. Subsequent amino acids are added one at a time, with each step involving deprotection and coupling reactions.

Technical Details

  1. Initial Coupling: The first amino acid is attached to a resin via its carboxyl group.
  2. Deprotection: The protecting group on the amino group is removed to allow for the next coupling.
  3. Coupling Reagents: Commonly used reagents include O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) for activating the carboxyl group.
  4. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain Teriparatide in its pure form .
Molecular Structure Analysis

Structure

The molecular formula of Teriparatide is C181H317N51O63SC_{181}H_{317}N_{51}O_{63}S. The structure consists of 34 amino acids, forming a linear peptide chain with specific spatial arrangements that are crucial for its biological activity.

Data

  • Molecular Weight: Approximately 3734.0 g/mol.
  • Peptide Sequence: The sequence includes various amino acids that contribute to its biological function and stability.
Chemical Reactions Analysis

Reactions

The synthesis of Teriparatide involves several key reactions:

  1. Peptide Bond Formation: Involves coupling reactions between amino acids.
  2. Deprotection Reactions: Removal of protective groups after each coupling step.
  3. Cleavage Reaction: The final product is cleaved from the resin using acidic conditions.

Technical Details

The reactions are typically performed under controlled conditions to ensure high yields and purity. For example, deprotection might involve trifluoroacetic acid or hydrazine hydrate in dimethylformamide .

Mechanism of Action

Teriparatide acts by binding to specific receptors on osteoblasts, leading to increased bone formation through several mechanisms:

  1. Stimulation of Osteoblast Activity: Enhances the proliferation and differentiation of osteoblasts.
  2. Inhibition of Apoptosis: Reduces apoptosis in osteoblasts and osteocytes, prolonging their lifespan.
  3. Calcium Regulation: Increases intestinal absorption of calcium and decreases renal excretion, contributing to higher serum calcium levels.

Data

Studies have shown that Teriparatide can significantly increase bone mineral density in patients with osteoporosis, thereby reducing fracture risk .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white lyophilized powder.
  • Solubility: Soluble in water; solutions should be prepared fresh due to stability concerns.

Chemical Properties

  • Stability: Teriparatide is sensitive to heat and light; it should be stored at controlled temperatures.
  • pH Range: Optimal pH for stability is generally around neutral.
Applications

Teriparatide has several scientific uses:

  1. Osteoporosis Treatment: Approved for use in postmenopausal women and men at high risk for fractures.
  2. Research Applications: Studied for its effects on bone metabolism and potential applications in other bone-related diseases.
  3. Combination Therapies: Investigated for use alongside other osteoporosis treatments to enhance efficacy.
Chemical Characterization and Synthesis of Teriparatide Acetate Hydrate

Structural Elucidation and Molecular Composition

Teriparatide acetate hydrate, known chemically as recombinant human parathyroid hormone (1-34) acetate hydrate, represents a biologically active fragment of endogenous parathyroid hormone. Its molecular architecture comprises 34 amino acids (Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe) with a molecular weight of 4,178 g/mol [4] [9]. The primary structure maintains identical sequencing to the N-terminal bioactive domain of human parathyroid hormone, which is essential for receptor recognition and activation [9]. X-ray crystallography and nuclear magnetic resonance studies reveal conserved α-helical conformations within residues 1-6 and 16-34, connected by a flexible loop that facilitates binding to the PTH1 receptor [5].

The acetate hydrate designation indicates the compound exists as a non-covalent complex with acetic acid counterions and water molecules in its crystalline state. Elemental analysis confirms the composition as C₁₈₁H₂₉₁N₅₅O₅₁S₂·xC₂H₄O₂·xH₂O, with acetate ions neutralizing positively charged residues (arginine, lysine) and water molecules forming hydrogen bonds with polar side chains [3] [6]. This hydration shell significantly influences the compound's stability and solubility profile. Fourier-transform infrared spectroscopy identifies characteristic amide I (1640–1660 cm⁻¹) and amide II (1540–1560 cm⁻¹) bands, confirming secondary structure integrity, while mass spectrometry detects the [M+3H]³⁺ ion at m/z 1393.4, consistent with the theoretical molecular mass [4].

Table 1: Molecular Characteristics of Teriparatide Acetate Hydrate

PropertyTeriparatide Acetate HydrateTeriparatide Base
Molecular FormulaC₁₈₁H₂₉₁N₅₅O₅₁S₂·xC₂H₄O₂·xH₂OC₁₈₁H₂₉₁N₅₅O₅₁S₂
Molecular Weight4,177.83–4,178 g/mol4,117.72 g/mol
CAS Registry Number99294-94-752232-67-4
Isoelectric Point8.5–9.08.5–9.0
Receptor Binding AffinityIC₅₀ = 2 nM (PTH1R)IC₅₀ = 2 nM (PTH1R)
Structural Waters3–5 moleculesAbsent

The acetate counterions enhance thermal stability by reducing electrostatic repulsion between cationic residues, while the hydration sphere mediates solubility in aqueous buffers (up to 100 mg/mL in water) [9]. Crystallographic studies demonstrate that water molecules form bridging networks between Ser¹⁷, Gln²⁹, and Asn¹⁰ side chains, stabilizing the loop conformation essential for receptor activation [4].

Synthesis Methodologies for Recombinant Parathyroid Hormone (1-34)

Industrial-scale production of teriparatide acetate hydrate employs recombinant DNA technology using Escherichia coli expression systems. The synthesis initiates with cloning of a synthetic gene encoding the 34-amino acid sequence into fusion vectors, typically glutathione-S-transferase (GST) or thioredoxin systems, to enhance expression solubility and prevent proteolytic degradation [8]. Following transformation into E. coli BL21(DE3) strains, induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 0.5–1.0 mM concentrations triggers protein expression, optimally conducted at 20–25°C for 4–6 hours to minimize inclusion body formation [8].

Post-harvest, cell lysis via sonication releases soluble fusion proteins, which undergo affinity purification using glutathione-sepharose or nickel-nitrilotriacetic acid columns. Proteolytic cleavage by site-specific proteases (thrombin or factor Xa) liberates the target peptide from the fusion partner. Thrombin cleavage is particularly favored, operating at 22–25°C for 4 hours with an efficiency >95%, as confirmed by reverse-phase HPLC analysis [8]. Subsequent purification employs multi-step chromatographic processing:

  • Cation-exchange chromatography at pH 4.5–5.0 captures the positively charged peptide
  • Hydrophobic interaction chromatography removes truncated variants
  • Reverse-phase HPLC (C18 column with 0.1% TFA/acetonitrile gradient) achieves >98.5% purity [3] [9]

The final conversion to acetate hydrate form occurs during lyophilization, where purified teriparatide is co-precipitated with acetic acid and crystallized with stoichiometric hydration. Critical process parameters include:

  • Oxidation control: Maintaining methionine residues in reduced state via ascorbic acid
  • Endotoxin removal: Tangential flow filtration with 10 kDa membranes
  • Yield optimization: 80–120 mg/L culture volume from optimized fermentation [8]

Table 2: Key Steps in Recombinant Synthesis of Teriparatide Acetate Hydrate

Synthesis StageCritical ParametersQuality Control Metrics
Fusion Protein ExpressionIPTG 0.8 mM, 22°C, 5 hoursSDS-PAGE purity >85%
Affinity PurificationGlutathione sepharose, 10 mM reduced glutathioneFusion protein recovery ≥90%
Proteolytic CleavageThrombin 20 U/mL, 4 hours, 25°CCleavage efficiency ≥95%
Chromatographic PurificationCation-exchange at pH 4.8; HIC phenyl sepharoseHost cell proteins <0.1%
Acetate ConversionDialysis against 10 mM acetic acidAcetate content: 5.0–7.5% w/w
Lyophilization-40°C primary drying; 25°C secondary dryingResidual moisture: 3.5–5.5%; Activity retention ≥97%

Challenges in synthesis include minimizing deamidation at Asn¹⁰ and Glu²² residues during alkaline pH adjustments and preventing methionine oxidation at Met⁸ and Met¹⁸ via oxygen-free processing. Modern approaches utilize protein engineering to incorporate oxidation-resistant norleucine at methionine positions without altering bioactivity [3].

Hydration Dynamics and Stability Profiling Under Varied Conditions

The hydrate component of teriparatide acetate hydrate exhibits dynamic behavior significantly influencing stability, solubility, and solid-state properties. Thermogravimetric analysis coupled with differential scanning calorimetry identifies three distinct hydration states:

  • Hemihydrate: 1.5% water (w/w), stable at 10–25% RH
  • Trihydrate: 4.8% water (w/w), predominant form at 25–60% RH
  • Pentahydrate: 6.2% water (w/w), forms above 75% RH [6]

The water molecules occupy specific crystallographic sites, with primary hydration occurring at glutamate/aspartate clusters and secondary hydration at lysine/arginine residues. Dynamic vapor sorption isotherms demonstrate reversible hydration-dehydration cycles below 40°C, but irreversible amorphization occurs upon dehydration above 45°C due to collapse of the crystalline lattice [6].

Degradation pathways are highly humidity-dependent:

  • High humidity (>75% RH): Promotes dimerization via N-terminal serine condensation, increasing by 0.8%/month at 25°C
  • Low humidity (<20% RH): Accelerates deamidation of Asn¹⁰ and Asn²⁶ residues to iso-aspartate at rates of 1.2%/month
  • Solution state: pH-dependent oxidation of Met⁸ dominates, with optimal stability at pH 4.5–5.0 [4] [6]

Accelerated stability studies (40°C/75% RH) reveal acetate buffers provide superior protection against deamidation compared to citrate or phosphate, attributed to acetate's capacity to maintain micro-environmental pH. After 3 months under stress conditions:

  • Acetate formulation: 94.2% monomeric peptide, 0.9% oxidation products
  • Citrate formulation: 88.7% monomeric peptide, 2.3% oxidation products [3]

Table 3: Stability Profile of Teriparatide Acetate Hydrate Under Varied Conditions

ConditionPrimary Degradation PathwayDegradation Rate (k)Stabilization Strategy
25°C/60% RH (solid)Deamidation at Asn¹⁰0.15%/monthAluminum foil blisters with desiccant
40°C/75% RH (solid)N-terminal dimerization0.82%/monthLow-permeability rubber stoppers
pH 4.0 (solution, 5°C)Asp²⁸ isomerization0.09%/dayAcetate buffer (10 mM)
pH 7.4 (solution, 5°C)Methionine oxidation0.83%/dayOxygen-free headspace; methionine replacement
Light exposure (solid)Tryptophan photodegradation1.2%/200 klux hoursAmber glass vials; titanium dioxide coating

Lyophilized formulations demonstrate enhanced stability when preserved at 2–8°C with residual moisture maintained at 4.5±0.5%. Under these conditions, degradation remains below 1.0%/year due to restricted molecular mobility in the glassy state. Infrared spectroscopy confirms that optimal hydration preserves α-helical content at 52±3%, while dehydration below 3% moisture increases β-sheet formation, correlating with bioactivity loss [3] [6]. The acetate counterions further stabilize through formation of ion pairs with lysine residues, reducing charge-charge repulsion and molecular mobility in the solid state as evidenced by decreased heat capacity in calorimetric studies [4].

Properties

CAS Number

52232-67-4

Product Name

Teriparatide acetate hydrate

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C181H291N55O51S2

Molecular Weight

4118 g/mol

InChI

InChI=1S/C181H291N55O51S2/c1-21-96(18)146(236-160(267)114(48-53-141(250)251)212-174(281)132(84-239)232-177(284)143(93(12)13)233-147(254)103(185)82-237)178(285)216-111(45-50-134(187)241)155(262)219-119(65-90(6)7)163(270)213-116(55-62-289-20)158(265)224-124(71-100-79-196-86-203-100)167(274)226-126(73-135(188)242)169(276)217-117(63-88(2)3)148(255)201-81-138(245)205-105(39-27-30-56-182)149(256)223-123(70-99-78-195-85-202-99)166(273)221-121(67-92(10)11)164(271)225-128(75-137(190)244)171(278)231-131(83-238)173(280)214-115(54-61-288-19)157(264)210-112(46-51-139(246)247)153(260)208-109(43-34-60-199-181(193)194)159(266)234-144(94(14)15)175(282)215-113(47-52-140(248)249)156(263)222-122(69-98-77-200-104-38-26-25-37-102(98)104)165(272)220-120(66-91(8)9)161(268)209-108(42-33-59-198-180(191)192)151(258)206-106(40-28-31-57-183)150(257)207-107(41-29-32-58-184)152(259)218-118(64-89(4)5)162(269)211-110(44-49-133(186)240)154(261)228-129(76-142(252)253)172(279)235-145(95(16)17)176(283)229-125(72-101-80-197-87-204-101)168(275)227-127(74-136(189)243)170(277)230-130(179(286)287)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,200,237-239H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,195,202)(H,196,203)(H,197,204)(H,201,255)(H,205,245)(H,206,258)(H,207,257)(H,208,260)(H,209,268)(H,210,264)(H,211,269)(H,212,281)(H,213,270)(H,214,280)(H,215,282)(H,216,285)(H,217,276)(H,218,259)(H,219,262)(H,220,272)(H,221,273)(H,222,263)(H,223,256)(H,224,265)(H,225,271)(H,226,274)(H,227,275)(H,228,261)(H,229,283)(H,230,277)(H,231,278)(H,232,284)(H,233,254)(H,234,266)(H,235,279)(H,236,267)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,286,287)(H4,191,192,198)(H4,193,194,199)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1

InChI Key

OGBMKVWORPGQRR-UMXFMPSGSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N

Synonyms

Forteo; hPTH (1-34); Human Parathyroid Hormone (1-34); Parathar; Teriparatide; Teriparatide Acetate

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.